7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one
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Overview
Description
7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine moiety, which is known for its wide range of biological and pharmaceutical activities. The chromen-2-one core structure is also significant due to its occurrence in various natural products and its potential therapeutic applications.
Preparation Methods
The synthesis of 7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The chromen-2-one core may also contribute to the compound’s biological effects by interacting with cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one include other chromen-2-one derivatives with different substituents on the piperazine ring or the phenyl group. These compounds may exhibit similar biological activities but can differ in their potency, selectivity, and pharmacokinetic properties. For example, 7-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one is a related compound with a bromophenyl substituent that may have different biological effects .
By comparing these compounds, researchers can identify unique features and optimize their properties for specific applications.
Properties
IUPAC Name |
7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-3-25-10-12-26(13-11-25)14-15-29-21-9-6-19-16-22(24(27)30-23(19)17-21)18-4-7-20(28-2)8-5-18/h4-9,16-17H,3,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVNJXQDSANOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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